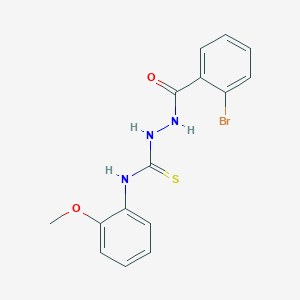
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BBMHC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to exhibit cytotoxicity against cancer cells, with IC50 values ranging from 3 to 10 μM. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi, with MIC values ranging from 0.125 to 1 μg/mL. In addition, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide include its limited stability in aqueous solutions and its potential for oxidation in the presence of air.
Direcciones Futuras
There are several future directions for the study of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide. One possible direction is the development of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide derivatives with improved stability and potency. Another direction is the investigation of the mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in more detail. Additionally, the potential applications of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in other fields such as material science and catalysis could be explored.
Métodos De Síntesis
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized by reacting 2-bromo-benzoyl chloride with 2-methoxyaniline followed by the addition of thiosemicarbazide. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a yellow solid.
Aplicaciones Científicas De Investigación
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields such as cancer research, antimicrobial activity, and organic synthesis. In cancer research, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also exhibited antimicrobial activity against various strains of bacteria and fungi. In organic synthesis, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been used as a building block for the synthesis of other compounds.
Propiedades
Nombre del producto |
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide |
|---|---|
Fórmula molecular |
C15H14BrN3O2S |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
1-[(2-bromobenzoyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14BrN3O2S/c1-21-13-9-5-4-8-12(13)17-15(22)19-18-14(20)10-6-2-3-7-11(10)16/h2-9H,1H3,(H,18,20)(H2,17,19,22) |
Clave InChI |
WCAUWKAGWKTJSX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
SMILES canónico |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)